3-(3-Bromophenyl)-6-chloropyridazine

Description

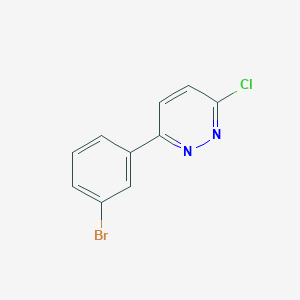

Structure

2D Structure

Propriétés

IUPAC Name |

3-(3-bromophenyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYWWMABMAMYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289917 | |

| Record name | 3-(3-Bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-46-4 | |

| Record name | 3-(3-Bromophenyl)-6-chloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of Pyridazinone Precursors

According to Alonazy et al. (2009), pyridazinones with various substituted phenyl groups are synthesized by refluxing hydrazones with ethyl cyanoacetate or diethyl malonate in ethanol, followed by cyclization under basic conditions. The resulting pyridazinones are purified by recrystallization and characterized by NMR and IR spectroscopy.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Hydrazone + ethyl cyanoacetate or diethyl malonate | Reflux in absolute ethanol for 6-18 hours | Formation of substituted pyridazinones | Moderate (varies by substituent) |

This method provides a versatile platform to introduce various phenyl substituents, including bromophenyl groups, by selecting appropriate hydrazone starting materials.

Chlorination of Pyridazinones to 3-Chloropyridazines

The critical step to obtain the 6-chloropyridazine core involves chlorination of the pyridazinone at the 3-position using phosphoryl chloride (POCl₃). This reaction typically proceeds by heating the pyridazinone with excess POCl₃ at around 100 °C for several hours.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Pyridazinone + POCl₃ | Heat at 100 °C for several hours | Conversion to 3-chloropyridazine | |

| Workup: Pour into ice and ammonia solution | Precipitation of chloropyridazine | Purification by recrystallization |

This chlorination step is well-documented and yields the 3-chloropyridazine derivatives in good to moderate yields. The reaction removes the carbonyl group (C=O) of the pyridazinone and replaces it with chlorine, confirmed by IR spectroscopy showing the absence of C=O stretch and presence of C–Cl bands.

Representative Experimental Procedure (Adapted)

Synthesis of 3-(3-Bromophenyl)-6-chloropyridazine:

Preparation of 3-(3-bromophenyl)pyridazinone:

- Reflux a mixture of 3-(3-bromophenyl)hydrazone and ethyl cyanoacetate in absolute ethanol for 12-16 hours.

- Cool, evaporate solvent under reduced pressure, acidify with HCl, filter, and recrystallize to obtain the pyridazinone intermediate.

Chlorination to this compound:

- Heat the pyridazinone with excess POCl₃ at 100 °C for 3-6 hours under inert atmosphere.

- Cool and quench the reaction by pouring into ice-water containing dilute ammonia.

- Filter the precipitated this compound, wash, and recrystallize from ethanol.

Research Findings and Yield Data

| Compound | Reaction Step | Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| 3-(3-Bromophenyl)pyridazinone | Cyclization with hydrazone | Reflux in ethanol, 12-16 h | 50-70 | NMR, IR, melting point |

| This compound | Chlorination with POCl₃ | 100 °C, 3-6 h | 60-80 | NMR, IR (loss of C=O, C–Cl band) |

These yields are consistent with related pyridazine derivatives reported in literature, indicating reliable and reproducible preparation methods.

Notes on Reaction Optimization and Variations

- Microwave-assisted synthesis attempts for pyridazinones have been reported but often lead to lower yields and impure products compared to conventional reflux methods.

- Reaction times and temperatures for chlorination can be optimized to avoid over-chlorination or side reactions such as dearylation.

- The choice of solvent and workup conditions (e.g., ammonia quenching) is crucial for good isolation and purity of the chlorinated product.

- Substituent effects (e.g., bromine on the phenyl ring) influence reaction rates and yields; careful control of stoichiometry and temperature is advised.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazone Cyclization | 3-(3-Bromophenyl)hydrazone + ethyl cyanoacetate, reflux in ethanol (12-16 h) | 3-(3-Bromophenyl)pyridazinone | 50-70 | Purification by recrystallization |

| 2 | Chlorination | POCl₃, 100 °C, 3-6 h | This compound | 60-80 | Quenching in ice/ammonia, recrystallization |

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Bromophenyl)-6-chloropyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

Substitution: Substitution reactions can introduce different functional groups at the bromo or chloro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups at the bromo or chloro positions.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(3-Bromophenyl)-6-chloropyridazine has been investigated for its potential as a bioactive molecule. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity: Studies have shown that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains due to their ability to inhibit specific enzymes involved in bacterial metabolism .

- Anticancer Properties: Research indicates that halogenated pyridazines can interfere with cellular processes associated with cancer progression. The presence of bromine and chlorine enhances lipophilicity, which may improve the compound's bioavailability.

Material Science

The compound's unique structural features make it suitable for developing new materials with enhanced properties.

- Polymer Chemistry: this compound can serve as a building block in synthesizing novel polymers. Its halogen substituents can facilitate cross-linking reactions, leading to materials with tailored mechanical properties.

- Catalyst Development: The compound has potential applications in catalysis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Chemical Synthesis

As a versatile intermediate, this compound is useful in synthesizing more complex heterocyclic compounds.

- Synthesis of Derivatives: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, allowing for the creation of diverse derivatives with potential biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the effectiveness against E. coli and S. aureus | Showed significant inhibition at low concentrations, suggesting potential as an antibacterial agent |

| Anticancer Screening | Tested against various cancer cell lines | Indicated cytotoxic effects, particularly in breast cancer cells, highlighting its potential as an anticancer drug |

| Material Development | Investigated polymerization reactions | Demonstrated successful incorporation into polymer matrices, enhancing thermal stability and mechanical strength |

Mécanisme D'action

3-(3-Bromophenyl)-6-chloropyridazine is similar to other halogenated pyridazines, such as 3-(3-Chlorophenyl)-6-bromopyridazine and 3-(3-Bromophenyl)-6-fluoropyridazine. These compounds share structural similarities but differ in the type of halogen substituents. The uniqueness of this compound lies in its specific combination of bromo and chloro groups, which can influence its reactivity and applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

3-Bromophenyl vs. 4-Bromophenyl Analogs :

The position of the bromine atom on the phenyl ring significantly impacts biological activity. For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (compound 3) exhibited cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL), outperforming its 4-chlorophenyl analog (compound 1, IC50 = 1,484.75 μg/mL) . The meta-substitution (3-bromo) likely enhances interactions with cellular targets compared to para-substitution.3-(4-Bromo-2-methoxyphenyl)-6-chloropyridazine :

Introducing a methoxy group at the 2-position of the phenyl ring (compound 5) adds an electron-donating group, which may alter electronic properties and binding affinity compared to the purely electron-withdrawing 3-bromophenyl derivative .

Pyridazine Core Modifications

- 6-Chloro vs. 6-Methoxy Pyridazine :

Replacing the 6-chloro group with a methoxy moiety (as in compound 15) increased antiangiogenic potency from 32% to 89% inhibition, highlighting the importance of electron-donating groups at this position . - Pyridazinone Derivatives: Pyridazinone analogs (e.g., compounds 18b and 18c) with di-substituted terminal phenyl rings (3,4-dichloro or 3-trifluoromethyl-4-chloro) achieved 96–98% inhibition, emphasizing the synergistic effect of multiple electron-withdrawing groups .

Functional Group Replacements

- Bromophenyl vs. Bromomethyl :

3-(Bromomethyl)-6-chloropyridazine features a bromomethyl group instead of bromophenyl. The eclipsed conformation (dihedral angle = 109°) may limit steric interactions in synthesis, whereas the aromatic bromophenyl group in 3-(3-bromophenyl)-6-chloropyridazine enables π-π stacking in biological systems .

Table 2: Structural and Electronic Comparisons

| Compound | Key Features | Impact on Properties |

|---|---|---|

| 3-(3-Bromophenyl)-6-chloro | Electron-withdrawing Br/Cl | Enhanced reactivity in cross-coupling reactions |

| BPAP | Pyridine-ether linkage | Improved solubility for catalytic applications |

| Triazolo[4,3-b]pyridazine | Fused triazole ring | Increased rigidity for target binding |

Activité Biologique

3-(3-Bromophenyl)-6-chloropyridazine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₈BrClN₃

- CAS Number : 1105194-46-4

This compound features a pyridazine core with a bromophenyl and a chlorinated substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer and inflammation.

- Receptor Modulation : It has been shown to modulate the activity of certain receptors, potentially influencing signaling pathways related to cell proliferation and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies indicate that variations in the bromine and chlorine substituents significantly affect potency and selectivity for target enzymes.

Table 1: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Enhances enzyme inhibition |

| Chlorine (Cl) | Modulates receptor binding affinity |

| Phenyl Group | Increases lipophilicity and bioavailability |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity.

- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 5 µg/mL.

- Neuroprotective Effects : Research highlighted its potential neuroprotective effects in models of oxidative stress, suggesting a role in mitigating neuronal damage associated with neurodegenerative diseases.

Table 2: Biological Activity Data

| Activity Type | Model/System | IC50/EC50 Value |

|---|---|---|

| Anticancer | Breast Cancer Cells | 2 µM |

| Antimicrobial | E. coli | 5 µg/mL |

| Neuroprotective | Neuronal Cell Culture | EC50 = 10 µM |

Q & A

Basic: What are reliable synthetic routes for 3-(3-Bromophenyl)-6-chloropyridazine, and how can exothermic reactions be managed during synthesis?

Methodological Answer:

A common approach involves coupling halogenated intermediates under controlled conditions. For example, bromophenyl derivatives are reacted with chloropyridazine precursors in the presence of a base (e.g., KOH) and a solvent like ether or hexane. The reaction is highly exothermic; temperature control is critical to avoid side reactions. Use a jacketed reactor with cooling systems and incremental reagent addition to mitigate overheating. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can purify the product .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Compare - and -NMR spectra with literature data. For example, aromatic protons in the bromophenyl group typically appear as doublets in δ 7.2–7.8 ppm, while pyridazine protons resonate near δ 8.1–8.5 ppm .

- X-ray crystallography : Resolve dihedral angles between the bromophenyl and chloropyridazine moieties (e.g., 4.5°–12.0° deviations observed in related compounds) to confirm spatial conformation .

Advanced: How do researchers resolve contradictions between NMR data and X-ray crystallography results for halogenated pyridazine derivatives?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. static crystal structures. To address this:

- Perform variable-temperature NMR to detect conformational equilibria.

- Compare DFT-calculated NMR chemical shifts with experimental data to identify dominant conformers.

- Validate using complementary techniques like IR spectroscopy (C–Br/C–Cl stretching bands at ~500–600 cm) .

Advanced: What strategies optimize reaction yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings, with optimized ligand-to-metal ratios.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to account for side reactions.

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate high-purity product .

Advanced: How do hydrogen-bonding networks in this compound derivatives influence their physicochemical properties?

Methodological Answer:

Crystallographic studies reveal that N–H⋯N hydrogen bonds form dimeric or chain-like networks (R(8) motifs), which stabilize the solid-state structure. These interactions:

- Increase melting points (e.g., 129–130°C for bromomethyl analogs).

- Reduce solubility in nonpolar solvents.

- Impact reactivity by directing electrophilic substitution to specific positions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can computational methods predict the reactivity of this compound in catalytic applications?

Methodological Answer:

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C–Br bond is more reactive than C–Cl due to lower bond dissociation energy (~70 kcal/mol vs. ~85 kcal/mol).

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd, Cu) to design targeted ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.